2H-Tetrazole, 2-(4-bromophenyl)-

Descripción general

Descripción

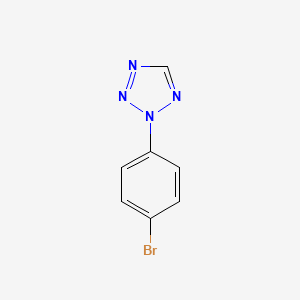

2H-Tetrazole, 2-(4-bromophenyl)- is a useful research compound. Its molecular formula is C7H5BrN4 and its molecular weight is 225.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2H-Tetrazole, 2-(4-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Tetrazole, 2-(4-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antihypertensive Agents

Recent studies have demonstrated that derivatives of 2H-tetrazole can function as effective angiotensin II receptor blockers (ARBs), which are utilized in managing hypertension. For instance, a study synthesized ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid. These derivatives exhibited significant antihypertensive activity, outperforming the parent compound in lowering blood pressure .

Antidiabetic Agents

Tetrazole derivatives have also been investigated for their potential as antidiabetic agents. Research has shown that certain pyrazole-tetrazole hybrids display promising activity against diabetes-related complications, indicating their potential for development into therapeutic agents .

Antibacterial Activity

The antimicrobial properties of tetrazoles have been extensively studied. For example, novel imide-tetrazole compounds were synthesized and evaluated for their antibacterial efficacy against various Gram-positive and Gram-negative bacteria. Some compounds demonstrated minimal inhibitory concentrations (MIC) lower than that of standard antibiotics like Ciprofloxacin, highlighting their potential as new antimicrobial agents .

Antifungal Activity

Tetrazoles have also shown antifungal properties. Compounds derived from tetrazoloquinazoline structures were tested against fungi such as Candida albicans, revealing significant inhibitory effects . The structure-activity relationship studies indicated that specific modifications to the tetrazole structure could enhance antifungal activity.

Cancer Cell Line Studies

The anticancer potential of tetrazole derivatives has been a focal point in recent research. Various studies have synthesized and evaluated these compounds against different cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. Notably, some compounds exhibited IC50 values indicating strong inhibitory effects on cancer cell proliferation .

Mechanistic Studies

Investigations into the mechanisms of action reveal that some tetrazole-based compounds inhibit tubulin polymerization, which is crucial for cancer cell division. This property positions them as potential candidates for developing novel chemotherapeutic agents .

Corrosion Inhibition

Tetrazole derivatives have been studied for their effectiveness as corrosion inhibitors in various environments. Research indicates that certain isomeric forms of tetrazoles can significantly reduce corrosion rates in metals, making them valuable in industrial applications .

Summary of Research Findings

Propiedades

Número CAS |

57058-02-3 |

|---|---|

Fórmula molecular |

C7H5BrN4 |

Peso molecular |

225.05 g/mol |

Nombre IUPAC |

2-(4-bromophenyl)tetrazole |

InChI |

InChI=1S/C7H5BrN4/c8-6-1-3-7(4-2-6)12-10-5-9-11-12/h1-5H |

Clave InChI |

NMZGXHGKHYWJFI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1N2N=CN=N2)Br |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.